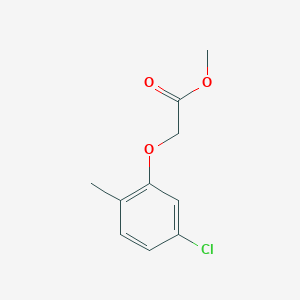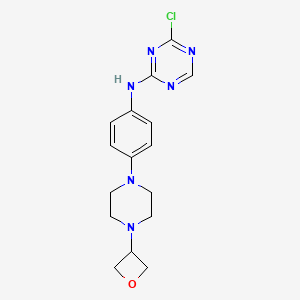![molecular formula C13H15FOSi B13975821 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone is an organic compound characterized by the presence of a fluoro group, a trimethylsilyl-ethynyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trimethylsilylacetylene.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity, while the trimethylsilyl-ethynyl group provides steric hindrance and electronic effects that influence its reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone can be compared with similar compounds such as:
1-(3-Fluoro-2-(trimethylsilyl)phenyl)ethanone: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.
1-(2-Fluoro-3-ethynylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in altered chemical properties.
1-(2-Fluoro-3-(trimethylsilyl)phenyl)ethanone: Similar but without the ethynyl group, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its combination of fluoro, trimethylsilyl, and ethynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15FOSi |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-fluoro-3-(2-trimethylsilylethynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15FOSi/c1-10(15)12-7-5-6-11(13(12)14)8-9-16(2,3)4/h5-7H,1-4H3 |
InChI Key |
YHAYTJJMCSSQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

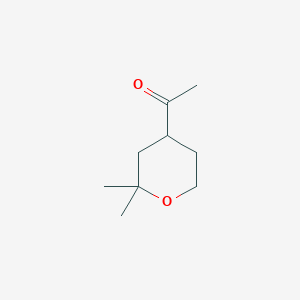
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
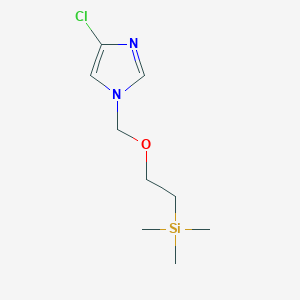
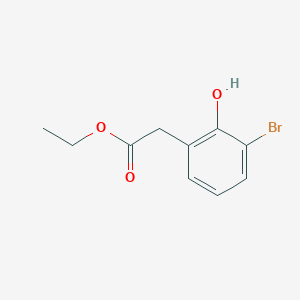
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
